Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the tert-butoxycarbonyl (Boc) protecting group, and subsequent functionalization to introduce the methoxy and methyl groups. The final step involves the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and functional group integrity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and functional groups allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-hydroxy-2-methyl-propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-ethoxy-2-methyl-propanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C14H24KNO5 |
---|---|
Molecular Weight |
325.44 g/mol |
IUPAC Name |
potassium;(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoate |
InChI |
InChI=1S/C14H25NO5.K/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4;/h9-11H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1/t9-,10+,11-;/m1./s1 |
InChI Key |
QZWFSDYIQXUVAN-QJQMQQLTSA-M |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.